molecular formula C9H11ClN2O B588077 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride CAS No. 149591-34-4

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride

Cat. No.: B588077
CAS No.: 149591-34-4
M. Wt: 198.65
InChI Key: MMBGZHDUHPJZIM-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride (C₉H₁₁ClN₂O) is a bicyclic heterocyclic compound featuring a partially saturated indazole core with a carbonyl chloride (-COCl) functional group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry, where acyl chloride groups enable nucleophilic acyl substitution reactions for amide or ester bond formation.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGZHDUHPJZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40664842
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149591-34-4
Record name 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40664842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride typically involves the reaction of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the indazole derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux, allowing the formation of the carbonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions .

Comparison with Similar Compounds

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl Chloride

  • Molecular Formula : C₈H₁₁ClN₂O₂S
  • Functional Group : Sulfonyl chloride (-SO₂Cl)
  • Key Properties :
    • Higher molecular weight (234.7 g/mol) due to sulfur and additional oxygen atoms.
    • Reactivity geared toward sulfonamide formation, useful in medicinal chemistry for protease inhibitor development.
    • Structural data (SMILES: CN1C(=C2CCCCC2=N1)S(=O)(=O)Cl) highlights the sulfonyl group’s electron-withdrawing nature, enhancing electrophilicity compared to carbonyl chloride .
  • Applications : Used in R&D settings for high-throughput sulfonation reactions, as indicated by Accela’s product listings .

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole Hydrochloride

  • Molecular Formula : C₈H₁₂Cl₂N₂
  • Functional Group : Chloromethyl (-CH₂Cl) and hydrochloride salt
  • Key Properties :
    • Acts as an alkylating agent due to the chloromethyl group.
    • Hydrochloride salt form improves solubility in polar solvents, facilitating use in aqueous-phase reactions.
    • Lower reactivity toward nucleophiles compared to acyl or sulfonyl chlorides .
  • Applications : Employed in intermediate synthesis for drug candidates, particularly in alkylation or quaternization reactions .

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde

  • Molecular Formula : C₉H₁₂N₂O
  • Functional Group : Aldehyde (-CHO)
  • Key Properties :
    • Aldehyde group enables condensation reactions (e.g., formation of Schiff bases) or oxidation to carboxylic acids.
    • Lower molecular weight (164.21 g/mol) and absence of halogens reduce toxicity concerns.
    • Storage at low temperatures due to aldehyde’s susceptibility to oxidation .
  • Applications : Utilized in asymmetric synthesis and as a precursor for heterocyclic expansions .

Comparative Data Table

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Reactivity Primary Applications
Target Compound: Carbonyl Chloride C₉H₁₁ClN₂O -COCl 198.65 Nucleophilic acyl substitution Pharmaceutical intermediates
Sulfonyl Chloride Analog C₈H₁₁ClN₂O₂S -SO₂Cl 234.7 Sulfonamide formation Medicinal chemistry, R&D
Chloromethyl Hydrochloride C₈H₁₂Cl₂N₂ -CH₂Cl (salt form) 207.1 Alkylation Drug candidate synthesis
Carbaldehyde Analog C₉H₁₂N₂O -CHO 164.21 Condensation/oxidation Asymmetric synthesis

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and potential applications in therapeutic contexts.

  • IUPAC Name : 2-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl chloride
  • Molecular Formula : C9H11ClN2O
  • Molecular Weight : 188.65 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-Methyl-4,5,6,7-tetrahydro-2H-indazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction is performed in solvents such as dichloromethane or chloroform to facilitate the formation of the carbonyl chloride derivative .

Industrial Production

In industrial settings, continuous flow reactors are employed to enhance yield and purity. This method allows for precise control over reaction conditions and minimizes human error during production .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor or modulator of specific enzymes and receptors. It has been shown to inhibit certain kinases and proteases involved in signal transduction pathways .

Antimicrobial Activity

Research indicates that derivatives of indazole compounds exhibit antimicrobial properties. For example, studies have shown that modifications to the indazole structure can enhance antibacterial efficacy against a range of pathogens .

Anticancer Potential

Several studies have explored the anticancer properties of indazole derivatives. Notably:

  • PLK4 Inhibition : Compounds derived from indazoles have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial in cancer cell proliferation. One derivative demonstrated nanomolar IC50 values against PLK4 and significant tumor growth inhibition in mouse models .

Anti-inflammatory Effects

Indazole derivatives also exhibit anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

StudyFindings
Paul et al. (2018)Identified indazole derivatives as PLK4 inhibitors with significant anticancer activity in vitro and in vivo models .
Wang et al. (2020)Reported on the synthesis of novel indazole derivatives with strong activity against pan-Pim kinases .
Kolesnikov et al. (2021)Developed new azaindazole derivatives showing potent antiproliferative activity against multiple myeloma cell lines .

Comparison with Similar Compounds

CompoundStructureBiological Activity
2-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acidReduced formAnticancer and anti-inflammatory properties
4,5,6,7-Tetrahydro-2H-indazole-3-carbonyl chlorideLacks methyl groupDifferent chemical reactivity and biological profiles

Q & A

Q. Advanced Research Focus

  • Carbonyl Chloride vs. Carboxylic Acid : The chloride group enhances electrophilicity, enabling nucleophilic substitutions (e.g., amide couplings) for drug discovery .
  • Steric Effects : Bulkier substituents reduce binding affinity to enzymes like kinases, as shown in analogues with methyl or bromine groups .
  • Electron-Withdrawing Groups : Chloride at the 3-position increases metabolic stability compared to hydroxyl or amine derivatives .

What are the stability considerations for handling and storing this compound?

Q. Basic Research Focus

  • Hydrolysis Sensitivity : Store under inert gas (argon) at –20°C to prevent reaction with moisture .
  • Light Sensitivity : Amber glass vials mitigate decomposition via radical pathways .
  • Compatibility : Avoid polar aprotic solvents (e.g., DMSO) at room temperature; use dichloromethane or THF for reactions .

What computational strategies are used to predict the reactivity of this compound?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Models electrophilic attack sites (e.g., carbonyl carbon) and frontier molecular orbitals (HOMO/LUMO) for reaction planning .
  • Molecular Docking : Predicts binding modes to biological targets (e.g., kinases) by analyzing steric and electronic complementarity .
  • MD Simulations : Assess solvation effects and conformational flexibility in aqueous vs. nonpolar environments .

What challenges arise in scaling up synthesis while maintaining high purity?

Q. Advanced Research Focus

  • Byproduct Formation : Over-chlorination or ring-opening byproducts require careful stoichiometric control and inline FTIR monitoring .
  • Purification : Scale-up of recrystallization demands solvent optimization (e.g., ethanol/water vs. DMF) to avoid yield loss .
  • Catalyst Selection : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity in cyclization steps compared to homogeneous acids .

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